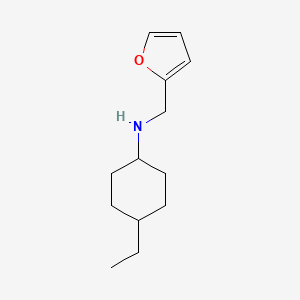
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with an iodo group, a methoxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 2-methylbenzene derivatives using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the reaction temperature is maintained at around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethyl)-2-methylbenzene, 1-(2-aminoethyl)-2-methylbenzene, and 1-(2-mercaptoethyl)-2-methylbenzene.
Oxidation Reactions: Products include 1-(2-formylethyl)-2-methylbenzene and 1-(2-carboxyethyl)-2-methylbenzene.
Reduction Reactions: The major product is 1-(2-methoxyethyl)-2-methylbenzene.
Scientific Research Applications
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The iodo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methoxybenzene: Similar structure but lacks the methyl group.
1-Iodo-2-methylbenzene: Similar structure but lacks the methoxyethyl group.
1-(2-Iodoethynyl)-2-methoxybenzene: Similar structure but contains an ethynyl group instead of a methoxyethyl group.
Uniqueness
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene is unique due to the presence of both the iodo and methoxyethyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1-(2-iodo-1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13IO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
FJZHBGNGZPDQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



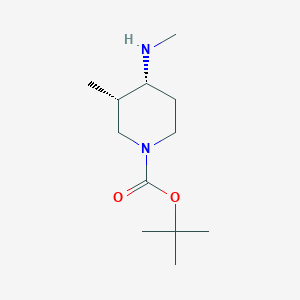

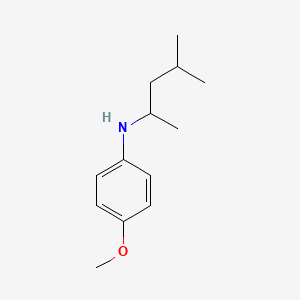
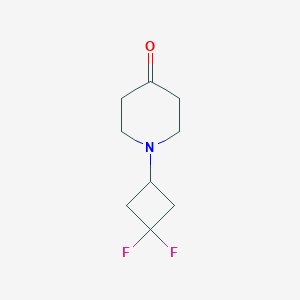
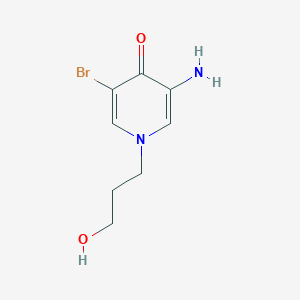
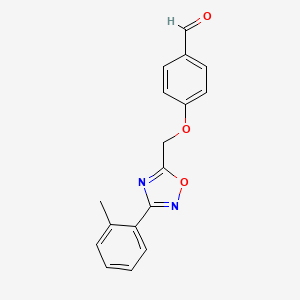
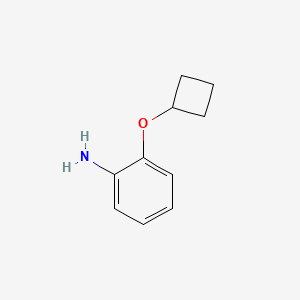
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13318992.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)
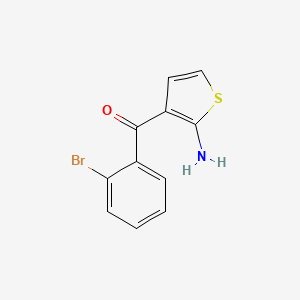
![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)
